N-(4-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
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Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-5-29-19-12-10-18(11-13-19)25-22(27)20-15(4)24-23(28)26-21(20)17-8-6-16(7-9-17)14(2)3/h6-14,21H,5H2,1-4H3,(H,25,27)(H2,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICUFSSXGVWRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
- Molecular Formula : C23H27N3O3
- Molar Mass : 393.48 g/mol
- CAS Number : Not specified in the sources but can be referenced from chemical databases.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its potential as an antiviral agent , particularly against HIV. The following sections detail the findings from various studies.
Antiviral Activity
-
HIV Integrase Inhibition :
- A study focused on derivatives of tetrahydropyrimidine compounds demonstrated that certain analogs exhibited significant inhibition of HIV integrase (IN). While the specific compound this compound was not directly tested, related compounds showed promising results with IC50 values as low as 0.65 µM for effective inhibition of IN activity .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the phenyl rings and the tetrahydropyrimidine core could influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituents on phenyl groups | Altered binding affinity to integrase |
| Variations in alkyl groups | Impact on solubility and bioavailability |
Study 1: Synthesis and Evaluation
A comprehensive study synthesized various tetrahydropyrimidine derivatives and evaluated their biological activities against HIV. The findings indicated that structural modifications significantly affected antiviral potency and selectivity .
Study 2: Docking Studies
In silico docking studies were performed to predict the binding interactions between these compounds and HIV integrase. The results supported the observed inhibitory activities and provided insights into optimizing lead compounds for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
